Chlorpheniramine Tannate
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Overview
Description
Chlorpheniramine tannate is a compound formed by the combination of chlorpheniramine and tannic acid. Chlorpheniramine is a first-generation antihistamine commonly used to relieve symptoms of allergy, hay fever, and the common cold. It works by blocking the action of histamine, a substance in the body that causes allergic symptoms . Tannic acid, on the other hand, is a type of polyphenol that has astringent properties. The combination of these two compounds results in this compound, which is used in various pharmaceutical formulations to provide relief from allergic reactions with potentially reduced side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorpheniramine tannate is synthesized by reacting chlorpheniramine with tannic acid. The reaction typically involves dissolving chlorpheniramine in a suitable solvent, such as ethanol or methanol, and then adding tannic acid to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing of chlorpheniramine and tannic acid under controlled conditions. The reaction is carried out in reactors equipped with stirring mechanisms to ensure uniform mixing. The product is then purified through filtration and drying processes to obtain the final compound in a stable form .
Chemical Reactions Analysis
Types of Reactions
Chlorpheniramine tannate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of this compound.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chlorpheniramine tannate has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of antihistamine activity and interactions with other molecules.
Biology: Research on this compound includes its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is extensively studied for its efficacy in treating allergic reactions, hay fever, and the common cold.
Mechanism of Action
Chlorpheniramine tannate exerts its effects by binding to histamine H1 receptors, thereby blocking the action of histamine. This leads to temporary relief of symptoms such as itching, sneezing, and runny nose. The molecular targets involved include the histamine H1 receptors located on the surface of certain cells, such as those in the respiratory tract and skin . The pathways involved in this mechanism include the inhibition of histamine-induced signaling, which reduces the inflammatory response and alleviates allergic symptoms .
Comparison with Similar Compounds
Chlorpheniramine tannate can be compared with other antihistamines, such as:
Cetirizine: A second-generation antihistamine that causes less drowsiness compared to chlorpheniramine.
Loratadine: Another second-generation antihistamine with a longer duration of action and fewer sedative effects.
Diphenhydramine: A first-generation antihistamine similar to chlorpheniramine but with a higher sedative effect.
This compound is unique in its combination with tannic acid, which may enhance its stability and reduce side effects compared to other antihistamines .
Properties
CAS No. |
1405-56-7 |
---|---|
Molecular Formula |
C92H71ClN2O46 |
Molecular Weight |
1976.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C76H52O46.C16H19ClN2/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h1-20,52,63-65,76-101H,21H2;3-9,11,15H,10,12H2,1-2H3/t52-,63-,64+,65-,76+;/m1./s1 |
InChI Key |
KOOFUFFGNZKXFG-HBNMXAOGSA-N |
Isomeric SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |
Origin of Product |
United States |
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